molecular formula C18H13ClN4O4 B2878867 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide CAS No. 899954-39-3

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide

Cat. No.: B2878867
CAS No.: 899954-39-3
M. Wt: 384.78
InChI Key: FAMXQQVPAWRAON-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide (CAS: 899954-39-3) is a benzamide derivative with the molecular formula C₁₈H₁₃ClN₄O₄ and a molecular weight of 384.776 g/mol . Its structure features a nitro group at the 5-position and a chlorine atom at the 2-position of the benzamide core, coupled with a 3-(6-methoxypyridazin-3-yl)phenyl substituent.

Properties

IUPAC Name

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4/c1-27-17-8-7-16(21-22-17)11-3-2-4-12(9-11)20-18(24)14-10-13(23(25)26)5-6-15(14)19/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMXQQVPAWRAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

C15H13ClN4O3\text{C}_{15}\text{H}_{13}\text{ClN}_4\text{O}_3

This structure features a chlorinated benzamide core with a nitro group and a methoxypyridazine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition. Notably, studies have shown that derivatives of nitrobenzamides can act as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.

Inhibitory Activity

  • α-Glucosidase Inhibition :
    • Compounds related to this compound have demonstrated significant inhibitory effects on α-glucosidase. For instance, one study reported IC50 values ranging from 10.75 μM to 130.90 μM for synthesized derivatives, with the most active compound showing an IC50 of 10.75 μM compared to acarbose (39.48 μM) as a reference .
  • α-Amylase Inhibition :
    • Similar compounds also showed potent inhibition against α-amylase, with IC50 values as low as 0.90 μM for certain derivatives . The structure-activity relationship indicated that the presence of electron-withdrawing and electron-donating groups significantly enhanced inhibitory potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Electron-withdrawing groups (e.g., nitro groups) increase the electrophilicity of the molecule, enhancing interactions with the active sites of target enzymes.
  • Substituents on the phenyl ring influence the binding affinity and selectivity towards different enzymes .

The following table summarizes key findings related to the SAR:

CompoundSubstituentIC50 (μM) α-glucosidaseIC50 (μM) α-amylase
5o2-CH₃-5-NO₂10.750.90
5b2-CH₃-3-NO₂15.005.30
Acarbose-39.485.60

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial potential of chloroacetamide derivatives related to this compound, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and MRSA, while showing reduced efficacy against Gram-negative bacteria and fungi .
  • Diabetic Applications :
    • The compound's analogs have been evaluated for their antidiabetic properties, showcasing significant inhibition of carbohydrate-hydrolyzing enzymes which could aid in managing postprandial hyperglycemia in diabetic patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

RORγ-Targeting Benzamides

2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP)
  • Structure : Substituted phenyl group with 2-chloro-3-methyl substituents.
  • Activity: Potent RORγ agonist, inducing 2.1-fold upregulation of G6PC mRNA and concentration-dependent activation of IL17A/IL17F (critical cytokines in Th17 cell differentiation) . Non-cytotoxic up to 10 μM in HepG2 cells .
  • Mechanism : Selective for RORγ over RORα/β isoforms .
2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)
  • Structure : Substituted phenyl group with 2-isopropyl-6-methyl groups.
  • Activity: No significant RORγ activation (only 1.2-fold induction of G6PC) . Inactive in IL17A/IL17F induction assays .
  • Key Insight : The steric bulk of isopropyl and methyl groups likely disrupts binding to RORγ, highlighting the importance of substituent positioning .

Table 1: Comparison of RORγ-Targeting Benzamides

Compound Substituents RORγ Activity (G6PC Induction) Cytotoxicity Threshold
2C3MP 2-Chloro-3-methylphenyl 2.1-fold ≤10 μM
2IP6MP 2-Isopropyl-6-methylphenyl 1.2-fold N/A

PPARγ-Targeting Benzamides

2-Chloro-N-[2-(5-Methylpyridin-3-yl)-1,3-Benzoxazol-5-yl]-5-Nitrobenzamide (6g)
  • Structure : Benzoxazole core with 5-methylpyridin-3-yl and nitrobenzamide groups.
  • Synthesis : Coupling of 2-chloro-5-nitrobenzoic acid with a benzoxazole amine using PyBrop/DIPEA .
2-Chloro-N-[4-(5,6-Dimethyl-1,3-Benzoxazol-2-yl)phenyl]-5-Nitrobenzamide (8g)
  • Structure : Benzoxazole with 5,6-dimethyl and para-substituted phenyl groups.
  • Synthesis : Utilizes HATU/TEA coupling, yielding 14% pure product .
  • Key Insight : Dimethyl groups on the benzoxazole may enhance metabolic stability or binding affinity .

Table 2: Structural Variants in PPARγ-Targeting Benzamides

Compound Core Structure Substituents Synthetic Yield
6g Benzoxazole 5-Methylpyridin-3-yl Not reported
8g Benzoxazole 5,6-Dimethyl, para-phenyl 14%

Miscellaneous Benzamide Derivatives

2-Chloro-N-(5-Methylisoxazol-3-yl)-5-Nitrobenzamide
  • Structure : Isoxazole ring substituted with 5-methyl and nitrobenzamide groups.
  • Application : Marketed as a biochemical intermediate (CAS: 313223-89-1) but lacks reported bioactivity data .
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
  • Structure : Imidazopyridazine core with cyclopentanecarboxamide.
  • Relevance : Demonstrates the use of heterocyclic systems (e.g., imidazopyridazine) to modulate pharmacokinetics .

Key Structural-Activity Relationship (SAR) Insights

Substituent Position Matters :

  • In RORγ agonists, electron-withdrawing groups (e.g., Cl) at the 2-position and small alkyl groups (e.g., methyl) at the 3-position enhance activity (2C3MP vs. 2IP6MP) .

Heterocyclic Cores Influence Target Selectivity :

  • Benzoxazole/imidazopyridazine-containing analogs (e.g., 6g, 8g) are tailored for PPARγ, while pyridazine/phenyl systems (target compound) may favor other targets .

Synthetic Accessibility :

  • Coupling reagents like PyBrop and HATU enable efficient synthesis of complex benzamides but vary in yield .

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